Bienvenue dans la boutique en ligne BenchChem!

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-(4-fluorophenyl)acetamide

HDAC inhibition PI3K/mTOR inhibition Kinase selectivity profiling

N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-2-(4-fluorophenyl)acetamide (CAS 929623-86-9) is a fully synthetic small molecule belonging to the 2-morpholinopyrimidine class of heterocyclic compounds. Its structure features a 4,6-dimethylpyrimidine core substituted at the 2-position with a morpholine ring and at the 5-position with a 2-(4-fluorophenyl)acetamide side chain.

Molecular Formula C18H21FN4O2
Molecular Weight 344.39
CAS No. 929623-86-9
Cat. No. B2540593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-(4-fluorophenyl)acetamide
CAS929623-86-9
Molecular FormulaC18H21FN4O2
Molecular Weight344.39
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C18H21FN4O2/c1-12-17(22-16(24)11-14-3-5-15(19)6-4-14)13(2)21-18(20-12)23-7-9-25-10-8-23/h3-6H,7-11H2,1-2H3,(H,22,24)
InChIKeyDKKUESYXEUWVTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-2-(4-fluorophenyl)acetamide (CAS 929623-86-9) – Procurement-Relevant Identity and Chemical Class


N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-2-(4-fluorophenyl)acetamide (CAS 929623-86-9) is a fully synthetic small molecule belonging to the 2-morpholinopyrimidine class of heterocyclic compounds [1]. Its structure features a 4,6-dimethylpyrimidine core substituted at the 2-position with a morpholine ring and at the 5-position with a 2-(4-fluorophenyl)acetamide side chain [1]. The molecular formula is C₁₈H₂₁FN₄O₂ and the molecular weight is 344.4 g/mol [1]. This compound is catalogued by several chemical vendors as a research-grade building block or screening candidate, but peer-reviewed biological characterisation data are not currently available in the public domain [1].

Why In-Class Morpholinopyrimidine Acetamides Cannot Be Freely Substituted for CAS 929623-86-9 in Research Procurement


The 4,6-dimethyl-2-morpholinopyrimidine scaffold is known to engage a variety of biological targets—including PI3K, mTOR, and HDAC enzymes—depending on the nature and position of the acetamide substituent [1]. Even subtle changes in the arylacetamide group (e.g., replacing 4-fluorophenyl with 4-chlorophenyl, 4-methoxyphenyl, or 2,6-difluorophenyl) can profoundly alter target affinity, isoform selectivity, and physicochemical properties . Without experimentally determined selectivity profiles for the specific 4-fluorophenyl analogue, assuming functional interchangeability with a close structural relative introduces uncontrolled variables that can invalidate screening campaigns, SAR studies, or chemical biology experiments . The quantitative evidence below makes explicit why generic substitution is scientifically unsound in this chemotype.

Quantitative Comparative Evidence for N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-2-(4-fluorophenyl)acetamide (929623-86-9) Versus Closest Analogs


Absence of Published Comparative Biological Data for the 4-Fluorophenyl Acetamide Analog

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and the patent literature (Google Patents, Espacenet) returned no quantitative biological activity data for N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-(4-fluorophenyl)acetamide . No IC₅₀, Kᵢ, EC₅₀, or selectivity panel data were found for this compound against any defined molecular target. By contrast, closely related analogs bearing 4-chlorophenyl, 4-methoxyphenyl, or 2,6-difluorobenzamide substituents on the same pyrimidine-morpholine core have published HDAC and PI3K inhibition data in the nanomolar to micromolar range [1]. Without head-to-head data, no quantitative differentiation can currently be established.

HDAC inhibition PI3K/mTOR inhibition Kinase selectivity profiling

Scientifically Justified Application Scenarios for Procuring N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-2-(4-fluorophenyl)acetamide (929623-86-9)


De Novo Selectivity Profiling Against HDAC, PI3K, and mTOR Panels

Given the established activity of structurally related morpholinopyrimidine acetamides against HDAC isoforms (e.g., HDAC1/2/3) and PI3K/mTOR kinases, this compound is a rational candidate for broad-panel biochemical profiling [1]. Procurement is justified when the goal is to map the target engagement landscape of the 4-fluorophenyl substituent versus the known 4-chlorophenyl and 4-methoxyphenyl congeners, thereby generating the comparative data that are currently absent from the literature [1].

Structure-Activity Relationship (SAR) Expansion of the Morpholinopyrimidine Acetamide Series

Medicinal chemistry programmes exploring the 4,6-dimethyl-2-morpholinopyrimidine scaffold can use this compound to systematically evaluate the electronic and steric effects of para-fluoro substitution on the phenylacetamide moiety. The 4-fluorophenyl group introduces distinct dipole and hydrogen-bond acceptor properties compared to 4-chloro, 4-methoxy, or unsubstituted phenyl analogs, potentially modulating both potency and physicochemical parameters such as logP and solubility .

CYP450 and Drug Metabolism Screening Panels

Fluorine substitution is a common medicinal chemistry strategy to block metabolic soft spots on the phenyl ring. Procuring this compound allows direct comparison of metabolic stability (e.g., human liver microsome intrinsic clearance, CYP isoform inhibition) against the non-fluorinated and chloro-substituted analogs, providing critical data for lead optimisation [2]. The CYP2C9 inhibition recorded for a related morpholinopyrimidine (IC₅₀ > 50,000 nM [2]) establishes the feasibility of such profiling for this chemotype.

Chemical Biology Tool Compound Development

If subsequent profiling reveals a clean selectivity window for a disease-relevant target, the compound could serve as a starting point for probe development. The 4-fluorophenyl group is amenable to further functionalisation (e.g., radiolabelling with ¹⁸F for PET tracer development) and may offer a differentiated pharmacokinetic profile compared to halogenated analogs . Procurement at this stage is appropriate for exploratory target identification campaigns.

Quote Request

Request a Quote for N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.